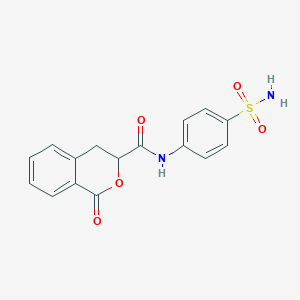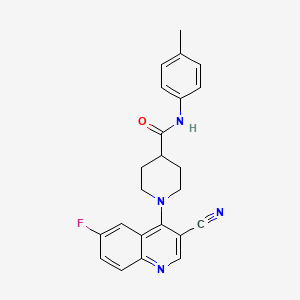![molecular formula C20H25N5O2 B2753771 9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 896299-01-7](/img/structure/B2753771.png)
9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a butylphenyl group and multiple methyl groups attached to a pyrimido-purine core.
準備方法
The synthesis of 9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be achieved through various synthetic routes. One common method involves the use of a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction. This reaction typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropurine and 4-butylphenylacetylene.
Mitsunobu Reaction: The first step involves the Mitsunobu reaction between 2,6-dichloropurine and dodecanol to form 2,6-dichloro-9-dodecyl-9H-purine.
Nucleophilic Aromatic Substitution: The chloro substituents are then exchanged with azides in a nucleophilic aromatic substitution reaction, yielding 2,6-diazido-9-dodecyl-9H-purine.
化学反応の分析
9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the methyl groups.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, due to its conjugated system.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new purine derivatives.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phosphodiesterases (PDEs), which play a role in signal transduction pathways. By inhibiting these enzymes, the compound can modulate cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar compounds to 9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other purine derivatives with varying substituents. Some examples are:
2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine: This compound has similar structural features but includes triazolyl groups instead of methyl groups.
4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide: This compound has a butoxy group and is studied for its analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-6-14-7-9-15(10-8-14)24-11-13(2)12-25-16-17(21-19(24)25)23(3)20(27)22-18(16)26/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOUBYDQSBJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
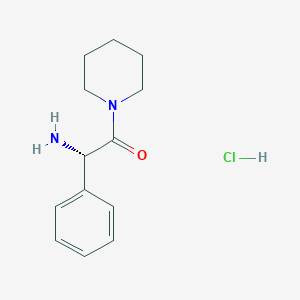
![2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2753691.png)
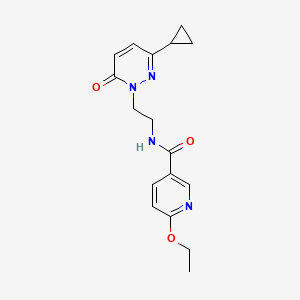
![N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2753693.png)
![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2753694.png)
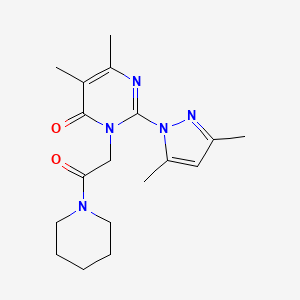
![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2753700.png)
![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2753702.png)
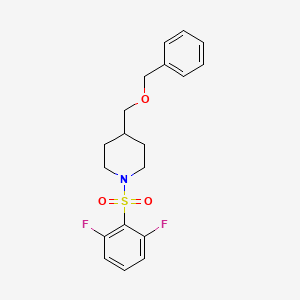
![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)
